Irgarol-d9

Description

BenchChem offers high-quality Irgarol-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Irgarol-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

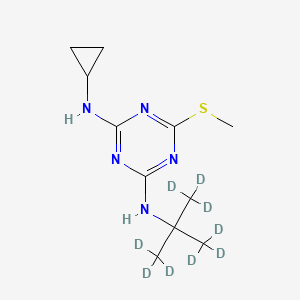

Structure

3D Structure

Properties

Molecular Formula |

C11H19N5S |

|---|---|

Molecular Weight |

262.43 g/mol |

IUPAC Name |

4-N-cyclopropyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16)/i1D3,2D3,3D3 |

InChI Key |

HDHLIWCXDDZUFH-GQALSZNTSA-N |

Synonyms |

N-Cyclopropyl-N’-(1,1-dimethylethyl-d9)-6-(methylthio)-1,3,5-triazine-2,4-diamine; _x000B_2-(tert-Butylamino-d9)-4-(cyclopropylamino)-6-(methylthio)-s-triazine; 2-(Methylthio)-4-(tert-butylamino-d9)-6-(cyclopropylamino)-s-triazine; Cybutrin-d9; Cybutryne-d |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Irgarol-d9 Chemical Structure, Properties, and Analytical Application

Executive Summary

Irgarol-d9 (N-tert-butyl-d9-N'-cyclopropyl-6-methylthio-1,3,5-triazine-2,4-diamine) is the stable isotope-labeled analog of the antifouling booster biocide Irgarol 1051 (Cybutryne). It serves as the definitive Internal Standard (IS) for the quantification of Irgarol in complex environmental matrices (seawater, sediment, biological tissue) via Isotope Dilution Mass Spectrometry (IDMS).

This guide details the physicochemical profile of Irgarol-d9, its mechanistic role in correcting matrix effects during LC-MS/MS analysis, and the biological context of the parent compound's toxicity.

Part 1: Molecular Architecture and Isotopic Fidelity

The reliability of Irgarol-d9 as an internal standard stems from its structural equivalence to the parent compound, differentiated only by mass. The deuteration is strategically placed on the tert-butyl moiety to ensure isotopic stability and prevent back-exchange with the solvent.

Structural Comparison

-

Parent Compound (Irgarol 1051): A symmetrical s-triazine ring substituted with a cyclopropylamine, a methylthio group, and a tert-butylamine.

-

Deuterated Standard (Irgarol-d9): The nine hydrogen atoms of the tert-butyl group are replaced with deuterium (

H).

Chemical Structure Logic:

This specific labeling site (

Physicochemical Profile

The following table contrasts the parent compound with its deuterated analog. Note that while chemical properties (solubility, pKa) remain virtually identical, the mass shift is distinct.

| Property | Irgarol 1051 (Parent) | Irgarol-d9 (Standard) |

| CAS Number | 28159-98-0 | 1189926-01-9 |

| Molecular Formula | ||

| Molecular Weight | 253.37 g/mol | 262.42 g/mol |

| Log | 3.95 (Hydrophobic) | ~3.95 |

| Water Solubility | 7 mg/L (at 20°C) | ~7 mg/L |

| pKa | 4.1 (Weak base) | 4.1 |

| Physical State | White crystalline solid | White solid |

Part 2: Analytical Application (LC-MS/MS)

The primary application of Irgarol-d9 is to correct for signal suppression or enhancement caused by co-eluting matrix components in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Isotope Dilution

In environmental analysis, "clean" samples are rare. Organic matter in sediment or salt in seawater can suppress the ionization of Irgarol in the electrospray source (ESI). Because Irgarol-d9 elutes at the same retention time as the target analyte, it experiences the exact same suppression.[1] By calculating the ratio of the Native/Labeled signals, the quantification is self-corrected.

Experimental Workflow: Solid Phase Extraction (SPE)

The following protocol outlines a standard workflow for extracting Irgarol from seawater using Irgarol-d9 as the surrogate.

Step-by-Step Protocol:

-

Sample Pre-treatment: Filter 500 mL of seawater (0.45 µm glass fiber filter).

-

Internal Standard Addition: Spike samples with 50 µL of Irgarol-d9 solution (1 mg/L in MeOH) to achieve a final concentration of 100 ng/L. Crucial: Spike BEFORE extraction to correct for recovery losses.

-

Conditioning: Activate HLB (Hydrophilic-Lipophilic Balance) SPE cartridges with 6 mL Methanol followed by 6 mL ultrapure water.

-

Loading: Pass the sample through the cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash with 10 mL of 5% Methanol in water to remove salts and polar interferences.

-

Elution: Elute analytes with 2 x 3 mL of Methanol.

-

Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 200 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile).

LC-MS/MS Transitions

Quantification is performed in Multiple Reaction Monitoring (MRM) mode.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Type | Collision Energy (eV) |

| Irgarol 1051 | 254.1 | 198.1 | Quantifier | 25 |

| 254.1 | 182.1 | Qualifier | 35 | |

| Irgarol-d9 | 263.2 | 198.1* | Quantifier | 25 |

*Note on Fragmentation: The primary fragment (m/z 198) often results from the loss of the tert-butyl group (

Analytical Workflow Diagram

The following diagram illustrates the IDMS workflow, highlighting where the d9-standard integrates to ensure data integrity.

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for Irgarol quantification.

Part 3: Biological Context & Mechanism of Action

While Irgarol-d9 is an analytical tool, understanding the parent compound's toxicity is the driver for this analysis. Irgarol 1051 is a Photosystem II (PSII) inhibitor, effective against algae but toxic to non-target coral symbionts (Symbiodinium spp.), leading to coral bleaching.

Mechanism: D1 Protein Binding

Irgarol mimics Plastoquinone (

-

Competition: Irgarol binds to the

niche on the D1 protein of the PSII complex. -

Blockade: This prevents Plastoquinone from binding and accepting electrons from

. -

Failure: Electron transport stops, ATP/NADPH synthesis ceases, and the accumulation of excitation energy causes oxidative damage (ROS production).[2]

Pathway Visualization

Figure 2: Mechanism of Action. Irgarol competitively binds to the D1 protein, displacing Plastoquinone and halting photosynthesis.

References

- Okamura, H., et al. (2000). Fate and Ecotoxicity of the New Antifouling Compound Irgarol 1051 in the Aquatic Environment.

- Gatidou, G., et al. (2007). Development of a solid-phase extraction–liquid chromatography–tandem mass spectrometry method for the determination of Irgarol 1051 in seawater.

- Jones, R.J., et al. (2005). Effects of Irgarol 1051 on the photosynthesis of the coral endosymbiont Symbiodinium. Marine Ecology Progress Series.

Sources

Irgarol-d9 stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation of Irgarol

Abstract

This technical guide provides a comprehensive analysis of the stability and environmental degradation pathways of Irgarol, a triazine-based algaecide widely used in antifouling paints. While the specific query focused on Irgarol-d9, this document synthesizes the extensive available literature on its non-deuterated analogue, Irgarol 1051 (CAS 28159-98-0), as their environmental behavior and degradation mechanisms are considered analogous. Irgarol exhibits significant stability against hydrolysis and microbial degradation, contributing to its persistence in aquatic environments.[1][2][3] The primary mechanism of its breakdown is photodegradation, which leads to the formation of several byproducts, most notably 2-methylthio-4-tert-butylamino-6-amino-s-triazine (M1).[1][4] This major degradant, M1, is often more persistent than the parent compound, raising significant environmental concerns.[1][4][5] This guide details the kinetics and mechanisms of these pathways, presents methodologies for their study, and discusses the environmental implications of Irgarol and its degradants.

Introduction: The Rise and Fall of an Antifouling Agent

Irgarol 1051, chemically known as N'-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine, is a s-triazine herbicide developed as a potent algaecide.[2] Its primary commercial application has been as a "booster" biocide in copper-based antifouling paints for marine vessels.[2] The mode of action involves the inhibition of photosynthesis in algae by blocking electron transport in photosystem II, preventing the growth of algae and other marine organisms on ship hulls.[6] This application was intended to improve fuel efficiency and reduce the transport of invasive aquatic species.[2]

The use of Irgarol grew as a replacement for the highly toxic organotin compounds, such as tributyltin (TBT), which were phased out due to their severe impact on marine ecosystems. However, the widespread use of Irgarol has led to its detection in coastal waters, marinas, and sediments worldwide.[4][7][8] Growing evidence of its persistence and toxicity to non-target aquatic plants, including seagrasses and even coral, has prompted regulatory action.[7][9] Recognizing these ecological risks, the U.S. Environmental Protection Agency (EPA) finalized the cancellation of Irgarol's use in antifoulant paints in 2021.[9] Understanding its stability and degradation is therefore critical for assessing its long-term environmental fate and the risks posed by both the parent compound and its byproducts.

Physicochemical Properties & Intrinsic Stability

The environmental behavior of a compound is fundamentally governed by its physicochemical properties. Irgarol is characterized by its extremely low water solubility (7 ppm at 20-25°C) and low vapor pressure (6.6 x 10⁻⁷ torr at 25°C), which dictates its partitioning behavior in the aquatic environment.[2]

Key properties influencing its stability include:

-

Hydrolytic Stability: Irgarol is exceptionally stable to hydrolysis in aqueous solutions across a wide pH range (pH 5, 7, and 9) and in synthetic seawater.[1][2] This intrinsic resistance to abiotic hydrolysis in the absence of light means it does not readily break down in the water column under dark conditions.[1][3]

-

Microbial Resistance: The compound is highly resistant to microbial degradation.[2] Studies on aerobic aquatic metabolism have shown extremely long half-lives, exceeding 800 days in some sediment systems, indicating that biodegradation is not a significant pathway for its removal from the environment.[2]

-

Photostability: In contrast to its hydrolytic and biological stability, Irgarol is susceptible to degradation by light. Photodegradation is the principal pathway for its transformation in the environment.[1][4]

Major Degradation Pathways

The transformation of Irgarol in the environment is dominated by a single primary pathway: photodegradation. Other potential pathways are significantly less relevant under typical environmental conditions.

Photodegradation

Sunlight is the primary driver of Irgarol degradation in aquatic systems.[1] The process involves the absorption of UV radiation, leading to the cleavage of the cyclopropylamino group.

Mechanism and Key Products: The main photodegradation reaction is the dealkylation of the cyclopropylamino side chain, yielding the major and most stable degradation product, M1 (2-methylthio-4-tert-butylamino-6-amino-s-triazine).[4] This product, M1, is frequently detected in environmental samples, often at higher concentrations than Irgarol itself, underscoring its persistence.[10]

Other minor degradation byproducts have also been identified in laboratory studies, including:

-

M2: (3-4-tert-butylamino-6-methylthiol-s-triazin-2-ylamino]propion-aldehyde)[11]

-

M3: (2-methylthio-4,6-bis-tert-butylamino-s-triazine), which has also been detected as a side-product in the commercial Irgarol formulation.[11]

-

Additional byproducts with molecular weights of 167, 197, 207, and 213 have been identified in more detailed photolysis studies.[12]

The overall photodegradation pathway can be visualized as follows:

Caption: Primary photodegradation pathway of Irgarol 1051.

Causality in Photodegradation - The Role of Photosensitizers: The rate of Irgarol photolysis is not solely dependent on direct light absorption. It is significantly accelerated in natural waters by the presence of photosensitizers.[5]

-

Natural Humic Substances (NHS): Dissolved organic matter, such as humic and fulvic acids, absorb sunlight and transfer the energy to Irgarol, or produce reactive oxygen species that attack the molecule, accelerating its degradation. However, while NHS speeds up the breakdown of Irgarol, the resulting M1 product tends to persist.[5]

-

Hydrogen Peroxide (H₂O₂): H₂O₂ can also accelerate the photodegradation of Irgarol. At sufficiently high concentrations (>100 mg/L), it can promote the degradation of M1 as well.[5]

-

Photo-Fenton Reactions: In acidic conditions (pH 3), the presence of Fe³⁺ ions can catalyze photolysis, significantly reducing the half-life of Irgarol.[13]

Hydrolytic and Biodegradation Pathways

As established, Irgarol is fundamentally stable under conditions relevant to most aquatic ecosystems.

-

Hydrolysis: No significant degradation occurs via hydrolysis in sterile water at pH 5, 7, or 9.[2] This stability means that in deep waters or sediments with no light penetration, the compound will persist for extended periods.

-

Biodegradation: Irgarol and its degradants are considered resistant to microbial attack.[2] This lack of a viable biodegradation pathway is a key factor in its overall environmental persistence.[8]

Environmental Fate and Ecotoxicity of Degradants

The environmental impact of Irgarol cannot be assessed without considering its degradation products. The primary degradant, M1, is of particular concern due to its high persistence.[7]

-

Persistence: M1 is more stable than its parent compound, Irgarol, under sunlight irradiation and in the presence of photosensitizers.[1][5] This leads to its accumulation in aquatic environments even after the parent Irgarol has degraded.[5]

-

Toxicity: While Irgarol is generally more toxic to primary producers than M1, the degradant is not benign.[4] M1 exhibits significant phytotoxicity to algae and higher plants.[10] The combined toxicity of the mixture of Irgarol and its byproducts poses a significant threat to marine primary producers like diatoms and cyanobacteria.[11] The persistence of these compounds means that non-target organisms may be subject to chronic exposure.[7]

Experimental Methodologies for Analysis

The study of Irgarol stability and its degradation pathways relies on a robust combination of controlled laboratory experiments and sensitive analytical techniques.

Protocol: Laboratory Photodegradation Study

This protocol provides a standardized workflow for assessing the photodegradation of Irgarol in a controlled setting. The causality behind this design is to isolate light as the variable while controlling for other factors like microbial activity and pH.

-

Preparation of Aqueous Solutions:

-

Prepare solutions of Irgarol in various environmentally relevant matrices (e.g., ultrapure water, synthetic seawater, filtered natural river water). A typical starting concentration is 30-100 µg/L.[12]

-

Use a solvent carrier like methanol for spiking, ensuring the final solvent concentration is minimal (<0.1%) to avoid co-solvent effects.

-

Prepare parallel "dark" controls by wrapping vessels in aluminum foil to quantify any degradation not attributable to light (e.g., hydrolysis, adsorption to vessel walls).

-

-

Irradiation:

-

Expose the solutions to a controlled light source. A xenon arc lamp is preferred as its spectrum closely mimics natural sunlight.[12] Alternatively, natural sunlight can be used for field-relevant conditions.

-

Maintain a constant temperature using a water bath to prevent thermal degradation.

-

-

Time-Course Sampling:

-

Collect aliquots from each vessel at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be higher in the initial phase to accurately model the kinetics.

-

-

Sample Preparation for Analysis (Solid-Phase Extraction - SPE):

-

Immediately after collection, process the aqueous samples to extract and concentrate the analytes. SPE is the standard method.[12][14]

-

Pass a known volume of the water sample (e.g., 150 mL) through an SPE cartridge packed with a suitable sorbent (e.g., C18 or polymeric phases like PLRP-s).[12][14]

-

Wash the cartridge to remove interfering matrix components.

-

Elute the retained analytes (Irgarol and its degradants) with a small volume of an appropriate organic solvent (e.g., methanol, acetonitrile).

-

Concentrate the eluate under a gentle stream of nitrogen if necessary.

-

-

Analytical Determination:

-

Analyze the final extracts using chromatographic techniques as described in section 5.2.

-

Analytical Techniques and Workflow

The identification and quantification of Irgarol and its polar degradation products at trace levels require highly sensitive and specific analytical methods. The combination of liquid chromatography with mass spectrometry (LC-MS) is the gold standard.[14][15]

-

High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its various degradation products in the extract. A reversed-phase column (e.g., C18) is typically employed.[5]

-

Mass Spectrometry (MS): Provides sensitive detection and structural confirmation. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques.[14] Tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Time-of-Flight, TOF) allows for unequivocal identification of compounds in complex matrices like seawater.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, particularly for the parent compound and less polar byproducts.[12]

Caption: General analytical workflow for Irgarol degradation studies.

Summary of Stability Data

The stability of a compound is often expressed as its half-life (t₁/₂), the time required for its concentration to decrease by half. The following table summarizes representative kinetic data for Irgarol from the literature.

| Condition | Matrix | Half-life (t₁/₂) | Primary Pathway | Reference |

| Xenon Lamp Irradiation | Deionized Water | 103.8 minutes | Photodegradation | [12] |

| Xenon Lamp Irradiation | Seawater | 107.5 minutes | Photodegradation | [12] |

| Sunlight Irradiation | Seawater | ~100 days (slow degradation) | Photodegradation | [6] |

| Photo-Fenton (pH 3) | Pure Water | 86.6 minutes | Photodegradation | [13] |

| Dark, Sterile Buffer (pH 5, 7, 9) | Aqueous Buffer | Stable | Hydrolysis | [2] |

| Aerobic Aquatic System | Marine Sediment | >800 days | Biodegradation | [2] |

Note: Half-lives for photodegradation can vary dramatically depending on light intensity, water clarity, and the concentration of photosensitizers.

Conclusion

This technical guide establishes that Irgarol is a persistent environmental contaminant. Its chemical structure imparts high stability against hydrolytic and microbial degradation, the two most common breakdown pathways for many organic pollutants. Consequently, its environmental fate is almost entirely dictated by photodegradation.

The primary photolytic pathway involves the cleavage of the cyclopropylamino group to form the M1 degradant, which is often more persistent than the parent compound. The presence of natural substances in water can accelerate the breakdown of Irgarol but may not resolve the issue of M1 accumulation. The persistence of Irgarol and its phytotoxic degradants poses a long-term risk to the health of aquatic ecosystems, particularly to primary producers at the base of the food web. The analytical workflows presented herein, centered on SPE and LC-MS, provide the necessary tools for researchers to monitor these compounds and further investigate their environmental behavior.

References

- Photodegradation of the antifouling compounds Irgarol 1051 and Diuron released from a commercial antifouling paint.

- Toxicities of antifouling biocide Irgarol 1051 and its major degraded product to marine primary producers.

- Fate and ecotoxicity of the new antifouling compound Irgarol 1051 in the aquatic environment.

- Photosensitized degradation of Irgarol 1051 in water.

- Toxicities of the degraded mixture of Irgarol 1051 to marine organisms.

- Acute and chronic effects of the antifouling booster biocide Irgarol 1051 on the water flea Moina macrocopa revealed by multi-biomarker determination.

- Identification of New Photodegradation Byproducts of the Antifouling Agent Irgarol in Seaw

- Chapter 14: Photocatalytic Degradation of Irgarol in Water by Photo-Fenton Reactions.

- Irgarol 1051 - Registration Review.

- The interactive effects of the antifouling herbicides Irgarol 1051 and Diuron on the seagrass Zostera marina (L.).ScienceDirect.

- Bioaccumulation of the Antifouling Paint Booster Biocide Irgarol 1051 by the Green Alga Tetraselmis suecica.

- EPA Protects Aquatic Ecosystems by Finalizing Irgarol Antifoulant Paint Cancellation.U.S. Environmental Protection Agency.

- Toxicities of the degraded mixture of Irgarol 1051 to marine organisms.

- Identification of a new degradation product of the antifouling agent irgarol 1051 in natural samples.

- LC-MS analysis of antifouling agent Irgarol 1051 and its decyclopropylated degradation product in seawater

- Determination of antifouling pesticides and their degradation products in marine sediments by means of ultrasonic extraction and HPLC-APCI-MS.

Sources

- 1. Photodegradation of the antifouling compounds Irgarol 1051 and Diuron released from a commercial antifouling paint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicities of antifouling biocide Irgarol 1051 and its major degraded product to marine primary producers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photosensitized degradation of Irgarol 1051 in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vliz.be [vliz.be]

- 7. Acute and chronic effects of the antifouling booster biocide Irgarol 1051 on the water flea Moina macrocopa revealed by multi-biomarker determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toxicities of the degraded mixture of Irgarol 1051 to marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of New Photodegradation Byproducts of the Antifouling Agent Irgarol in Seawater Samples | Publicación [silice.csic.es]

- 13. books.rsc.org [books.rsc.org]

- 14. Identification of a new degradation product of the antifouling agent irgarol 1051 in natural samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Gold Standard for Quantitation: A Technical Guide to the Mechanism of Action of Irgarol-d9 as an Internal Standard

This guide provides an in-depth exploration of the principles and practical application of Irgarol-d9 as an internal standard for the accurate quantification of Irgarol 1051. Designed for researchers, analytical scientists, and professionals in environmental monitoring and drug development, this document elucidates the core mechanism of action, provides field-proven insights into experimental design, and offers a robust, self-validating analytical protocol.

The Imperative for Precision: Understanding Analytical Variability

In quantitative analytical chemistry, particularly when dealing with complex matrices, achieving accuracy and precision is paramount. The journey of an analyte from the original sample to the detector is fraught with potential for variability. Sample preparation steps, such as extraction and cleanup, can lead to analyte loss. Furthermore, instrumental factors like injection volume inconsistencies and fluctuations in ionization efficiency within the mass spectrometer can introduce significant error.[1][2] An internal standard is the analyst's most powerful tool to compensate for these variables.

The Ideal Internal Standard: The Principle of Isotope Dilution

The most effective internal standard is one that behaves as identically as possible to the analyte of interest throughout the entire analytical process. This is the foundational principle of Isotope Dilution Mass Spectrometry (IDMS), a technique that provides the highest level of accuracy in quantification.[3][4][5][6] By introducing a known quantity of an isotopically labeled version of the analyte into the sample at the earliest possible stage, any subsequent loss or variation in instrument response will affect both the native analyte and the labeled standard equally. The ratio of their signals, therefore, remains constant and directly proportional to the original concentration of the analyte.

Deuterated standards, where hydrogen atoms are replaced with their stable isotope deuterium, are the gold standard for LC-MS applications.[7] Deuterium imparts a higher mass to the molecule, making it distinguishable from the native analyte by the mass spectrometer, yet it has a negligible effect on the compound's physicochemical properties.[1][7]

Irgarol and Irgarol-d9: A Perfect Pair for Accurate Quantification

Irgarol 1051 is a widely used antifouling agent in marine paints, designed to inhibit photosynthesis in algae and other marine organisms.[8][9][10] Its presence in aquatic environments is a subject of regulatory scrutiny, necessitating highly accurate and reliable analytical methods for its monitoring.[11]

Irgarol-d9 is the deuterated analog of Irgarol, where nine hydrogen atoms in the tert-butyl group have been replaced with deuterium.[12][13] This makes it an ideal internal standard for the quantification of Irgarol for the following reasons:

-

Near-Identical Chemical and Physical Properties: Irgarol-d9 shares the same molecular structure, polarity, and ionization potential as Irgarol. This ensures that it co-elutes with Irgarol during liquid chromatography and exhibits the same behavior during sample extraction and ionization in the mass spectrometer.[1][14]

-

Mass Differentiation: The mass difference of 9 Daltons allows for easy differentiation between Irgarol and Irgarol-d9 by a mass spectrometer, without any risk of isotopic crosstalk.

-

Correction for Matrix Effects: Matrix components can suppress or enhance the ionization of an analyte, leading to inaccurate results. Because Irgarol-d9 co-elutes with Irgarol, it experiences the same matrix effects. The use of the signal ratio effectively cancels out this source of error.[7][14]

Chemical Properties of Irgarol and Irgarol-d9

| Property | Irgarol (Cybutryne) | Irgarol-d9 |

| Chemical Formula | C₁₁H₁₉N₅S | C₁₁H₁₀D₉N₅S |

| Molecular Weight | 253.37 g/mol | 262.42 g/mol |

| Structure | Structure is identical to Irgarol, with the tert-butyl group being deuterated | |

| Synonyms | Irgarol 1051, Cybutryne | Irgarol 1071-d9, Microban Additive IA 1-d9 |

Source: PubChem, Santa Cruz Biotechnology[10][12]

The following diagram illustrates the core principle of using Irgarol-d9 as an internal standard.

Caption: Isotope Dilution using Irgarol-d9 for accurate quantification.

Experimental Protocol: A Self-Validating Workflow for the Quantification of Irgarol in Seawater

This protocol outlines a robust and self-validating method for the determination of Irgarol in seawater using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Irgarol-d9 as the internal standard.

Materials and Reagents

-

Standards: Irgarol and Irgarol-d9 certified reference materials.

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Reagents: Formic acid, ammonium acetate.

-

SPE Cartridges: C18 cartridges suitable for marine water analysis.

-

Seawater: Collected in amber glass bottles and stored at 4°C.

Standard Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Irgarol and Irgarol-d9 in methanol to create individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Irgarol primary stock with methanol.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Irgarol-d9 primary stock with methanol to create the internal standard spiking solution.

Sample Preparation and Extraction

-

Sample Collection: Collect 500 mL of seawater.

-

Spiking: Add a precise volume of the Irgarol-d9 internal standard spiking solution to each 500 mL seawater sample to achieve a final concentration of 10 ng/L. This step is critical and should be done before any extraction to account for losses.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing methanol followed by deionized water.

-

Sample Loading: Pass the spiked seawater sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with deionized water to remove salts and other interferences.

-

Elution: Elute the trapped Irgarol and Irgarol-d9 from the cartridge with methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 500 µL) of the initial mobile phase.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column suitable for pesticide analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

-

MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Irgarol | 254.1 | 198.1 | 20 |

| Irgarol-d9 | 263.1 | 207.1 | 20 |

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of Irgarol to the peak area of Irgarol-d9 against the concentration of the Irgarol calibration standards.

-

Quantification: Calculate the concentration of Irgarol in the seawater samples using the regression equation from the calibration curve.

The following diagram illustrates the experimental workflow.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. texilajournal.com [texilajournal.com]

- 3. osti.gov [osti.gov]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

- 5. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. resolvemass.ca [resolvemass.ca]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. Irgarol | C11H19N5S | CID 91590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. periodicoseletronicos.ufma.br [periodicoseletronicos.ufma.br]

- 12. Irgarol-d9 | CAS 1189926-01-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. Irgarol-d9 | 1189926-01-9 [sigmaaldrich.com]

- 14. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

A Technical Guide to the Toxicological Assessment of Irgarol

Preamble: This guide provides a comprehensive overview of the toxicological assessment of the antifouling biocide Irgarol. The methodologies and data presented primarily concern Irgarol 1051, the active chemical substance. Its deuterated isotopologue, Irgarol-d9, is functionally identical in toxicological behavior and is predominantly used as an internal standard for analytical quantification. For the purposes of this toxicological assessment, data for Irgarol 1051 is considered directly applicable to Irgarol-d9.

Section 1: Introduction & Physicochemical Profile

Irgarol 1051 (2-methylthio-4-tert-butylamino-6-cyclopropylamino-s-triazine) is a substituted s-triazine herbicide. Following the global restrictions on the use of organotin compounds like tributyltin (TBT), Irgarol was widely adopted as a booster biocide in antifouling paint formulations, often in conjunction with copper compounds.[1][2] Its primary function is to prevent the growth of algae and other primary producers on submerged surfaces.[2][3] However, its persistence and widespread detection in coastal waters have raised significant environmental concerns, necessitating a thorough toxicological evaluation.[4][5]

The toxicological assessment of Irgarol is critical for understanding its environmental risk. This involves characterizing its mode of action, environmental fate, and its effects on a range of non-target organisms. A crucial aspect of this assessment is the consideration of its degradation products, which can also be biologically active.[1][6][7]

Table 1: Physicochemical Properties of Irgarol 1051

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉N₅S | [8] |

| Molecular Weight | 253.36 g/mol | [8] |

| Water Solubility | 7.0 mg/L | [8] |

| Vapor Pressure | Extremely low | [2] |

| Log Kₒw | 3.95 | [8] |

| Stability | Stable to hydrolysis and UV radiation |[2] |

Section 2: Mechanism of Toxic Action

Primary Mechanism in Photosynthetic Organisms

The principal mechanism of Irgarol's toxicity is the inhibition of Photosystem II (PSII) in plants, algae, and cyanobacteria.[3] Like other triazine herbicides such as atrazine, Irgarol binds to the D1 protein in the PSII complex. This binding action blocks the plastoquinone (QB) binding site, which interrupts the photosynthetic electron transport chain. The consequence is a cessation of ATP and NADPH production, the energy currencies essential for carbon fixation, ultimately leading to cell death.[3]

Mechanisms in Non-Photosynthetic Organisms

In non-target fauna, the mechanisms are less specific but are linked to cellular stress. Studies on the mud snail Ilyanassa obsoleta showed that Irgarol exposure could increase cytochrome-c oxidase activity, suggesting a disruption of the mitochondrial membrane and subsequent impairment of ATP synthesis.[9] Furthermore, in crustaceans like Moina macrocopa, acute exposure induced significant oxidative stress, evidenced by elevated levels of reactive oxygen species (ROS) and malondialdehyde, alongside alterations in the antioxidant defense system.[10]

Section 3: Environmental Fate & Metabolism

Irgarol is relatively persistent in the marine environment. Its primary degradation pathway is photodegradation in sunlit surface waters.[4] This process yields several metabolites, with the most significant and stable being 2-methylthio-4-tert-butylamino-6-amino-s-triazine, commonly referred to as M1.[4][5] Other minor degradation by-products, such as M2 and M3, have also been identified.[11]

The toxicological assessment must extend to these metabolites, as they are frequently detected alongside the parent compound in environmental samples and contribute to the overall toxicity.[1][5] While M1 is generally less toxic than Irgarol, its persistence and significant concentrations warrant its inclusion in risk assessments.[4]

Section 4: A Tiered Approach to Toxicological Assessment

A robust toxicological assessment follows a tiered, hierarchical approach. This ensures a comprehensive evaluation while optimizing resources. The strategy begins with foundational chemical characterization and proceeds through a series of in vitro and in vivo assays to characterize hazards across different biological levels of organization.

Section 5: Core Experimental Protocols

The following protocols represent foundational assays for assessing the ecotoxicity and genotoxicity of Irgarol. These methods are based on international guidelines to ensure data reliability and comparability.

Protocol 5.1: Algal Growth Inhibition Test (Ecotoxicity)

This protocol is designed to determine the effect of a substance on the growth of microalgae. It is a critical test for Irgarol, given its mode of action as an herbicide.

-

Principle: A population of a selected algal species is exposed to a range of concentrations of the test substance over several generations under defined conditions. The inhibition of growth is measured in relation to a control group.

-

Reference Guideline: OECD Test Guideline 201.

-

Methodology:

-

Test Organism: Select a relevant species, such as the marine diatom Skeletonema costatum or Thalassiosira pseudonana, which are known to be sensitive to Irgarol.[4]

-

Culture Preparation: Maintain axenic stock cultures in an appropriate sterile growth medium.

-

Test Solutions: Prepare a geometric series of Irgarol concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 µg/L) and a control (medium only) in triplicate. Use Irgarol-d9 as an internal standard to verify concentrations via LC-MS if required.

-

Inoculation: Inoculate test flasks with a low density of exponentially growing algae to achieve a starting concentration of approximately 10⁴ cells/mL.

-

Incubation: Incubate flasks for 72-96 hours under constant fluorescent lighting and temperature (e.g., 20 ± 2°C).

-

Measurement: Measure algal biomass (cell density) at least daily using a particle counter or spectrophotometer.

-

Endpoint Calculation: Calculate the average specific growth rate for each concentration. Determine the concentration that causes a 50% reduction in growth (EC₅₀) compared to the control.

-

Protocol 5.2: In Vitro Micronucleus Assay (Genotoxicity)

This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

-

Principle: Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

-

Reference Guideline: OECD Test Guideline 487.

-

Methodology:

-

Cell Line: Use a suitable mammalian cell line, such as human TK6 lymphoblastoid cells, which are commonly used for this purpose.[12]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction) to account for metabolites that may be formed in vivo.[13]

-

Dose Selection: Perform a preliminary cytotoxicity assay to determine a suitable concentration range, aiming for a top concentration that induces approximately 50-60% cytotoxicity.

-

Exposure: Treat cell cultures with at least three test concentrations of Irgarol and appropriate negative (solvent) and positive controls for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.

-

Cell Harvest: After treatment, wash the cells and culture them for a period sufficient to allow for nuclear division and micronuclei expression (approx. 1.5-2.0 normal cell cycle lengths). Add a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one division.

-

Slide Preparation & Staining: Harvest cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

-

Section 6: Data Synthesis & Interpretation

Ecotoxicological Profile

Irgarol is highly toxic to primary producers, with EC₅₀ values often in the low microgram-per-liter range.[1] Non-target fauna are generally less sensitive, though sublethal and chronic effects can occur at environmentally relevant concentrations.[9][10] The primary metabolite, M1, is also toxic to algae, but consistently less potent than the parent compound.[4]

Table 2: Summary of Acute Toxicity of Irgarol and Metabolite M1 to Aquatic Organisms

| Species | Organism Type | Endpoint | Irgarol 1051 Value (µg/L) | M1 Value (µg/L) | Source |

|---|---|---|---|---|---|

| Skeletonema costatum | Marine Diatom | 96h EC₅₀ | 0.29 | 11.32 | [4] |

| Thalassiosira pseudonana | Marine Diatom | 96h EC₅₀ | 0.41 | 16.50 | [4] |

| Chroococcus minor | Cyanobacterium | 96h EC₅₀ | 7.71 | >200 | [4] |

| Zostera marina | Seagrass | 10-day EC₅₀ (Photosynthesis) | 1.1 | Not Tested | [14] |

| Ilyanassa obsoleta (adult) | Mud Snail | 96h LC₅₀ | 3730 | Not Tested | [9] |

| Ilyanassa obsoleta (larval) | Mud Snail | 96h LC₅₀ | 3160 | Not Tested |[9] |

Genotoxicity Profile

Currently, there is a lack of publicly available, guideline-compliant genotoxicity data specifically for Irgarol. If the in vitro micronucleus assay were to yield a positive result, it would indicate a potential for Irgarol or its metabolites to damage genetic material. Such a finding would trigger the need for follow-up in vivo testing to determine if this effect is expressed in a whole animal system, which has more complex detoxification and repair mechanisms.[15]

Section 7: Analytical Chemistry in Toxicology

Accurate and precise analytical methods are the bedrock of trustworthy toxicological studies. For Irgarol assessment, this involves verifying the concentrations in test media and quantifying metabolites.

-

Sample Preparation: Solid-phase microextraction (SPME) is an effective technique for extracting and concentrating Irgarol from water samples prior to analysis.[8]

-

Quantification: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common method for separating and quantifying Irgarol and its metabolite M1.[16] For higher sensitivity and confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is employed.[8][17] The use of Irgarol-d9 as an internal standard in these analyses is crucial for correcting for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy of the reported concentrations.

Section 8: Conclusion & Future Directions

The toxicological profile of Irgarol is dominated by its high phytotoxicity, stemming from its potent inhibition of Photosystem II. It poses a significant risk to aquatic primary producers at concentrations detected in coastal environments. While its acute toxicity to fauna is lower, sublethal effects like oxidative stress and potential mitochondrial dysfunction are of concern. A comprehensive risk assessment must also account for the toxicity of its persistent degradation product, M1.

Future research should focus on closing existing data gaps, including:

-

Chronic Toxicity: Long-term studies on fish and invertebrates to establish chronic reproductive and developmental endpoints.

-

Endocrine Disruption: Assessment of the potential for Irgarol and its metabolites to interfere with hormonal systems in wildlife.

-

Mixture Toxicity: Investigating the interactive effects of Irgarol with other co-occurring contaminants, such as copper and other biocides, to reflect realistic environmental exposure scenarios.[11]

A robust and continually updated toxicological understanding of Irgarol is essential for effective environmental management and the development of safer alternatives in antifouling technology.

Section 9: References

-

Bioaccumulation of the Antifouling Paint Booster Biocide Irgarol 1051 by the Green Alga Tetraselmis suecica. (2025). ResearchGate.

-

Toxicities of antifouling biocide Irgarol 1051 and its major degraded product to marine primary producers. (2008). PubMed. [Link]

-

Toxicological Considerations, Toxicity Assessment, and Risk Management of Inhaled Nanoparticles. (n.d.). MDPI. [Link]

-

Fate of Irgarol 1051, diuron and their main metabolites in two UK marine systems after restrictions in antifouling paints. (2007). PubMed. [Link]

-

Toxicological Effects of Antifouling Agents on Non-target Marine Species. (2023). Washington State Department of Ecology. [Link]

-

Irgarol 1051. (n.d.). Regulations.gov. [Link]

-

Lethal and sublethal toxicity of the antifoulant compound Irgarol 1051 to the mud snail Ilyanassa obsoleta. (2008). PubMed. [Link]

-

Genotoxicity studies on selected organosilicon compounds: in vitro assays. (1988). PubMed. [Link]

-

The interactive effects of the antifouling herbicides Irgarol 1051 and Diuron on the seagrass Zostera marina (L.). (n.d.). ResearchGate. [Link]

-

Toxicities of the degraded mixture of Irgarol 1051 to marine organisms. (2019). ResearchGate. [Link]

-

In Vitro Genotoxicity Evaluation of an Antiseptic Formulation Containing Kaolin and Silver Nanoparticles. (2022). MDPI. [Link]

-

Acute and chronic effects of the antifouling booster biocide Irgarol 1051 on the water flea Moina macrocopa revealed by multi-biomarker determination. (2024). PubMed. [Link]

-

Determination of the antifouling booster biocides irgarol 1051 and diuron and their metabolites in seawater by high performance liquid chromatography–diode array detector. (2005). ResearchGate. [Link]

-

Buying anti-fouling paint made more difficult: new biocide regulations in 2025. (2024). SeaHelp. [Link]

-

Environmental Impact of Irgarol 1051, a Biocide, on Marine Microalgae Metabolism: A Case Study of Chlorella salina and Dunaliella bardawil. (2025). IRIS Unibas. [Link]

-

Analysis of antifouling biocides Irgarol 1051 and Sea Nine 211 in environmental water samples using solid-phase microextraction. (2002). ScienceDirect. [Link]

-

Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. (n.d.). MDPI. [Link]

-

RESOLUTION MEPC.358(78) (adopted on 10 June 2022) 2022 GUIDELINES FOR SURVEY AND CERTIFICATION OF ANTI-FOULING SYSTEMS ON SHIPS. (2022). International Maritime Organization. [Link]

-

Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. (2022). ResearchGate. [Link]

-

Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2014). PubMed. [Link]

-

New antifouling regulations: what shipyards need to know in 2025. (2024). Finsulate. [Link]

-

Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. (n.d.). MDPI. [Link]

-

Activation of alternative metabolic pathways diverts carbon flux away from isobutanol formation in an engineered Escherichia coli strain. (2019). PubMed. [Link]

-

Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. (n.d.). MDPI. [Link]

-

Guidance on a strategy for genotoxicity testing of chemicals. (2021). GOV.UK. [Link]

-

ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. [Link]

-

Biofouling Management - Navigating Global Regulatory Requirements. (2025). Steamship Mutual. [Link]

-

Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2014). ResearchGate. [Link]

-

Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. (2022). NIH. [Link]

-

Recommended methods for the identification and analysis of cannabis and cannabis products. (n.d.). Unodc. [Link]

-

GUIDELINES FOR SURVEY OF ANTI-FOULING SYSTEMS ON SHIPS. (n.d.). China Classification Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. iris.unibas.it [iris.unibas.it]

- 4. Toxicities of antifouling biocide Irgarol 1051 and its major degraded product to marine primary producers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fate of Irgarol 1051, diuron and their main metabolites in two UK marine systems after restrictions in antifouling paints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. old.uoi.gr [old.uoi.gr]

- 9. Lethal and sublethal toxicity of the antifoulant compound Irgarol 1051 to the mud snail Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute and chronic effects of the antifouling booster biocide Irgarol 1051 on the water flea Moina macrocopa revealed by multi-biomarker determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Genotoxicity studies on selected organosilicon compounds: in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vliz.be [vliz.be]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. researchgate.net [researchgate.net]

- 17. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Environmental Fate & Analysis of Irgarol vs. Irgarol-d9

Executive Summary

Irgarol 1051 (Cybutryne) is a potent photosystem II (PSII) inhibitor used extensively as a booster biocide in copper-based antifouling paints.[1] Its environmental persistence and toxicity to non-target marine autotrophs have led to regulatory restrictions (e.g., EU Biocidal Products Regulation). Irgarol-d9 , the stable isotope-labeled analog (typically deuterated on the tert-butyl moiety), serves as the critical internal standard for quantifying Irgarol in complex environmental matrices.

This guide analyzes the environmental fate of Irgarol, the mechanistic formation of its primary metabolite (M1), and the physicochemical behavior of Irgarol-d9. It contrasts the biological fate of the native compound against the analytical utility of the isotopologue, providing a validated LC-MS/MS workflow for researchers.

Part 1: Chemical Identity & Isotopic Distinction

To understand the fate differences, we must first establish the structural stability of the isotopic label.

Structural Comparison

| Feature | Irgarol 1051 (Native) | Irgarol-d9 (Internal Standard) |

| IUPAC Name | 2-methylthio-4-tert-butylamino-6-cyclopropylamino-s-triazine | 2-methylthio-4-(tert-butyl-d9-amino)-6-cyclopropylamino-s-triazine |

| Formula | C₁₁H₁₉N₅S | C₁₁H₁₀D₉N₅S |

| Mol. Weight | 253.37 g/mol | ~262.42 g/mol |

| Log Kow | 3.95 (Lipophilic) | ~3.95 (Negligible difference) |

| Label Position | N/A | tert-butyl group (9 Deuteriums) |

| Primary Fate | Degradation to M1 (GS26575) | Degradation to M1-d9 (Theoretical) |

The Isotope Effect in Fate Studies

In environmental transport (sorption, volatilization), Irgarol and Irgarol-d9 behave nearly identically. However, in biochemical degradation , Kinetic Isotope Effects (KIE) can occur.

-

Secondary KIE: Since the deuterium label is typically on the tert-butyl group, and the primary degradation pathway involves the cleavage of the cyclopropyl group (N-dealkylation), the C-D bonds are not broken during the rate-limiting step. Therefore, Irgarol-d9 exhibits negligible KIE and serves as an accurate surrogate for Irgarol’s degradation kinetics.

Part 2: Environmental Fate Mechanisms

The environmental fate of Irgarol is dominated by its transformation into M1 (GS26575) . This metabolite is more water-soluble, equally persistent, but generally less toxic than the parent compound.

Photolysis and Biodegradation Pathways

The primary degradation mechanism in seawater is N-dealkylation.

-

Pathway: Irgarol

Hydroxylated intermediates -

Persistence: Irgarol half-life (

) in seawater ranges from 100 to 350 days , depending on temperature and light. M1 is highly stable and can accumulate in sediments.

Visualization of Degradation Pathway

The following diagram illustrates the transformation of Irgarol to M1, highlighting the stability of the tert-butyl group where the d9-label resides.

Figure 1: The degradation pathway of Irgarol 1051 to its major metabolite M1 (GS26575).[2] Note that the tert-butyl group (site of d9 label) remains intact during this transition.

Part 3: Analytical Utility & Matrix Effects

The "fate" of Irgarol-d9 in a laboratory setting is to act as a normalizer for Matrix Effects (ME) . In LC-MS/MS analysis of complex matrices (e.g., marine sediment, wastewater), co-eluting compounds can suppress or enhance ionization.

The "Chromatographic Isotope Effect" Trap

While d9 is an excellent standard, researchers must be aware of the Chromatographic Isotope Effect . Deuterated compounds are slightly less lipophilic than their protium counterparts.

-

Consequence: Irgarol-d9 may elute slightly earlier than native Irgarol on C18 columns.

-

Risk: If the retention time shift places the d9 peak in a region of high ion suppression (from matrix) while the native peak elutes in a cleaner region, quantification errors occur.

-

Mitigation: Use high-resolution chromatography and ensure the integration window captures both species, or verify that suppression profiles are uniform across the slight retention shift.

Part 4: Validated Experimental Protocol

Objective

Quantification of Irgarol and M1 in Seawater using Irgarol-d9 as the Internal Standard (IS).

Reagents & Apparatus[3][4]

-

Standards: Irgarol 1051 (>98%), Irgarol-d9 (IS), M1 Standard.

-

SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance) or C18 (500 mg).

-

Instrumentation: LC-MS/MS (Triple Quadrupole) with ESI+.

Workflow: Solid Phase Extraction (SPE)[5]

-

Sample Collection: Collect 1L seawater in amber glass bottles. Filter through 0.7 µm GF/F filters to remove particulate matter (analyze filters separately if sediment-bound fraction is needed).

-

Internal Standard Spiking:

-

Add 100 ng of Irgarol-d9 to the water sample before extraction.

-

Reasoning: Spiking before extraction corrects for recovery losses during the SPE process.

-

-

Conditioning:

-

Flush cartridge with 6 mL MeOH followed by 6 mL ultrapure water.

-

-

Loading:

-

Pass sample through cartridge at flow rate <10 mL/min.

-

-

Washing:

-

Wash with 10 mL 5% MeOH in water (removes salts/polar interferences).

-

Dry cartridge under vacuum for 30 mins.

-

-

Elution:

-

Elute with 2 x 5 mL Methanol (or MeOH/ACN mix).

-

-

Reconstitution:

-

Evaporate to dryness under

stream. Reconstitute in 200 µL Mobile Phase (e.g., 50:50 MeOH:Water).

-

LC-MS/MS Parameters

-

Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 95% B over 10 mins.

-

MRM Transitions:

-

Irgarol: 254.1

198.1 (Quant), 254.1 -

Irgarol-d9: 263.2

207.2 (Quant). -

M1: 214.1

158.1.

-

Visualization of Analytical Workflow

Figure 2: Step-by-step analytical workflow for the quantification of Irgarol using Irgarol-d9 to correct for matrix effects and extraction losses.

Part 5: Data Interpretation & Quality Control

Quantification Logic

The concentration of Irgarol (

Troubleshooting Matrix Effects

If the recovery of Irgarol-d9 drops below 50% in environmental samples (compared to neat solvent), it indicates significant matrix suppression.

-

Action: Dilute the extract or perform standard addition.

-

Check: Verify if d9 and native Irgarol retention times drift apart by >0.1 min, which could invalidate the suppression correction.

References

-

Konstantinou, I. K., & Albanis, T. A. (2004).[3] Worldwide occurrence and effects of antifouling paint booster biocides in the aquatic environment: a review. Environment International, 30(2), 235-248. Link

-

Gatidou, G., Thomaidis, N. S., & Zhou, J. L. (2007).[4] Fate of Irgarol 1051, diuron and their main metabolites in two UK marine systems after restrictions in antifouling paints. Environment International, 33(1), 70-77.[4] Link

-

Okamura, H., et al. (2000).[5] Fate and ecotoxicity of the new antifouling compound Irgarol 1051 in the aquatic environment.[6] Water Research, 34(14), 3523-3530. Link

-

Lam, M. W., et al. (2005). Photodegradation of Irgarol-1051 in water: Effect of dissolved organic matter and halide ions. Marine Chemistry, 96(1-2), 105-114. Link

-

Wang, S., et al. (2006). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. Link

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Degradation of the antifouling compound Irgarol 1051 by manganese peroxidase from the white rot fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ftp.sccwrp.org [ftp.sccwrp.org]

- 4. Fate of Irgarol 1051, diuron and their main metabolites in two UK marine systems after restrictions in antifouling paints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vliz.be [vliz.be]

- 6. researchgate.net [researchgate.net]

Irgarol-d9 physical and chemical characteristics

Physicochemical Profiling and Analytical Applications[1]

Executive Summary

Irgarol-d9 (Cybutryne-d9) is the stable isotope-labeled analog of the s-triazine booster biocide Irgarol 1051.[1] Enriched with nine deuterium atoms on the tert-butyl moiety, it serves as the definitive Internal Standard (IS) for the quantification of Irgarol in complex environmental matrices (seawater, sediments, and biological tissue) via Isotope Dilution Mass Spectrometry (IDMS).[1]

This guide synthesizes the physicochemical properties of Irgarol-d9 with field-proven analytical protocols. It addresses specific challenges in solubility, isotopic stability, and Mass Spectrometry (MS) transition selection, providing a robust framework for regulatory compliance and trace-level detection.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

Irgarol-d9 is chemically distinct due to the deuteration of the tert-butylamino group.[1] While its chemical reactivity mirrors the native compound, its mass shift and slight chromatographic variances are critical for analytical method development.[1]

1.1 Chemical Identification

| Property | Specification |

| Chemical Name | |

| Common Name | Irgarol-d9; Cybutryne-d9 |

| CAS Number | 1189926-01-9 |

| Molecular Formula | |

| Molecular Weight | 262.42 g/mol (Native Irgarol: 253.37 g/mol ) |

| Isotopic Purity | Typically |

| Appearance | White to off-white crystalline solid |

1.2 Solubility & Stability Profile

The solubility profile of Irgarol-d9 is dominated by the lipophilic nature of the s-triazine ring and the alkyl side chains.

-

Aqueous Solubility: Extremely low (~7 mg/L at 20°C).[1][2]

-

Implication: Aqueous stock solutions are unstable and prone to precipitation.[1]

-

-

Organic Solubility: Highly soluble in Methanol (MeOH), Acetonitrile (ACN), and Dichloromethane (DCM).[1]

-

Stability:

-

Hydrolysis: Stable at neutral pH; slow hydrolysis at extremes (pH < 3 or > 9).[1]

-

Photolysis: High Risk. Like native Irgarol, the d9 analog is susceptible to photodegradation, forming M1 (2-methylthio-4-tert-butylamino-6-amino-s-triazine).[1]

-

Storage Protocol: Standards must be stored at -20°C, protected from light, preferably in amber borosilicate glass.[1]

-

Part 2: Isotopic Characteristics & Mass Spectrometry[1]

The utility of Irgarol-d9 relies on its behavior in Mass Spectrometry.[1][3][4] Understanding the fragmentation pathway is crucial because the deuterium label is located on a "leaving group" during common fragmentation events.[1]

2.1 The "Label Loss" Phenomenon

In Collision-Induced Dissociation (CID), s-triazines often undergo dealkylation.[1]

-

Native Irgarol (m/z 254): Loses the tert-butyl group to form the fragment ion m/z 198 .[1]

-

Irgarol-d9 (m/z 263): The deuterium label is entirely contained within the tert-butyl group.[1] Therefore, when it fragments, it loses the label.

-

Result: The primary daughter ion for Irgarol-d9 is also m/z 198 .[1]

Critical Analytical Note: Specificity in MRM (Multiple Reaction Monitoring) relies entirely on the Precursor Ion (Q1) selection.[1] You must ensure your Q1 quadrupole resolution is sufficient to distinguish m/z 254 from m/z 263 to prevent cross-talk.

2.2 MS/MS Transition Table

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| Irgarol (Native) | 254.1 ( | 198.1 | 20-25 | Loss of |

| Irgarol-d9 (IS) | 263.2 ( | 198.1 | 20-25 | Loss of |

| Secondary Ion | 254.1 | 182.1 | 35 | Loss of cyclopropyl group |

Part 3: Analytical Methodology

The following workflow describes a validated protocol for the analysis of Irgarol in seawater using Irgarol-d9 as the internal standard. This method utilizes Solid Phase Extraction (SPE) to achieve detection limits in the low ng/L (ppt) range.[1][3]

3.1 Experimental Logic

-

Spiking Timing: Irgarol-d9 must be added before filtration or SPE extraction.[1] This allows the IS to compensate for analyte loss during the extraction process and matrix suppression during ionization.[1]

-

Chromatography: Deuterated compounds often elute slightly earlier than their native counterparts on C18 columns due to the "Deuterium Isotope Effect" (slightly lower lipophilicity).[1] Expect Irgarol-d9 to elute 0.05–0.1 minutes before native Irgarol.[1]

3.2 Workflow Visualization

Caption: Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow for Irgarol analysis.

3.3 Detailed Protocol Steps

-

Sample Collection: Collect water samples in amber glass bottles.

-

Internal Standard Spiking:

-

Solid Phase Extraction (SPE):

-

LC-MS/MS Conditions:

Part 4: Technical Considerations & Troubleshooting

4.1 Cross-Contribution (Isotopic Purity)

If the Irgarol-d9 standard is not highly pure (<98% D-enrichment), it may contain traces of d0 (native) Irgarol.[1]

-

Test: Inject a high concentration of only Irgarol-d9. Monitor the native transition (254 -> 198).

-

Correction: If a peak appears at the native retention time, calculate the % contribution and subtract this "blank" from your native quantification, or purchase a higher purity standard.

4.2 Matrix Effects

While Irgarol-d9 corrects for matrix effects, extreme suppression (>50%) can still reduce sensitivity below the Limit of Quantitation (LOQ).[1]

-

Diagnosis: Compare the peak area of Irgarol-d9 in a neat solvent standard vs. a post-extraction spiked matrix sample.

-

Solution: If suppression is high, reduce the injection volume or improve the SPE wash step.[1]

References

-

U.S. Environmental Protection Agency (EPA). (2012).[1] EPI Suite™-Estimation Program Interface.[1] Retrieved from [Link][1]

-

Gimeno, R. A., et al. (2001).[1] "Determination of antifouling pesticides... in seawater samples by LC-APCI-MS." Journal of Chromatography A, 915(1-2), 139-147.[1] (Contextual grounding for SPE methods).

Sources

- 1. Irgarol | C11H19N5S | CID 91590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Identification of a new degradation product of the antifouling agent Irgarol 1051 in natural samples | U.S. Geological Survey [usgs.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

Methodological & Application

Application Note: High-Precision Quantitation of Irgarol 1051 in Environmental Matrices Using Irgarol-d9 Isotope Dilution

The following Application Note is designed for analytical chemists and environmental scientists. It moves beyond a simple "recipe" to provide a robust, self-validating framework for the analysis of Irgarol 1051 (Cybutryne) using its deuterated analog, Irgarol-d9.

Executive Summary & Regulatory Context

Irgarol 1051 (Cybutryne) is a potent s-triazine booster biocide used in antifouling paints. Due to its persistence and toxicity to non-target marine photosynthesizers (e.g., coral symbionts, seagrass), it is strictly regulated. The EU Water Framework Directive (2013/39/EU) and the IMO Anti-Fouling Systems (AFS) Convention (effective Jan 2023) have set stringent Environmental Quality Standards (EQS), often requiring detection limits in the low ng/L (ppt) range.

The Challenge: Environmental matrices, particularly seawater, present severe analytical challenges. High salinity and dissolved organic matter (DOM) cause significant ion suppression in Electrospray Ionization (ESI), leading to underestimation of analyte concentration. Furthermore, Solid Phase Extraction (SPE) recoveries can vary wildly between samples.

The Solution: This protocol utilizes Irgarol-d9 as a surrogate Internal Standard (IS). By using Isotope Dilution Mass Spectrometry (IDMS), the d9-analog corrects for:

-

Extraction Efficiency: Losses during SPE loading/elution.

-

Matrix Effects: Ion suppression/enhancement in the MS source.

-

Instrument Drift: Variations in injection volume and detector response.

Technical Principle: Why Irgarol-d9?

Irgarol-d9 (

-

Co-Elution is Critical: Because the IS co-elutes with the analyte, it experiences the exact same matrix suppression at the moment of ionization.

-

Mass Shift: The heavy isotope label is located on the tert-butyl group (

). -

Self-Validation: If the IS recovery drops to 50% due to matrix interference, the native Irgarol signal is assumed to be suppressed by the same factor. The ratio of Analyte/IS remains constant, ensuring accurate quantitation.

Diagram 1: Isotope Dilution Mechanism

This diagram illustrates how Irgarol-d9 compensates for signal suppression.[1]

Caption: Workflow demonstrating how co-eluting Irgarol-d9 corrects for extraction losses and ionization suppression.

Materials & Reagents

-

Native Standard: Irgarol 1051 (Cybutryne), Purity >98%.

-

Internal Standard: Irgarol-d9 (tert-butyl-d9), Purity >98% isotopic enrichment.[1]

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA) or Ammonium Formate (buffer).

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) polymer (e.g., Oasis HLB, 200mg/6cc) is preferred over C18 for better retention of polar degradants (like M1) if simultaneous analysis is required.

Experimental Protocol

Phase A: Standard Preparation

Safety Note: Irgarol is a biocide.[2] Handle in a fume hood.

-

Stock Solutions (1 mg/mL): Dissolve native Irgarol and Irgarol-d9 separately in MeOH. Store at -20°C.

-

Working IS Solution: Dilute Irgarol-d9 to a fixed concentration (e.g., 100 ng/mL in MeOH).

-

Expert Tip: This concentration should yield a peak area ~10x the limit of quantitation (LOQ) but not so high that it suppresses the native analyte via space-charge effects.

-

Phase B: Sample Extraction (Solid Phase Extraction)

This workflow is optimized for 500 mL seawater samples.

-

Filtration: Filter sample through 0.7 µm GF/F filter to remove suspended solids (analyze solids separately if required).

-

Spiking (CRITICAL STEP):

-

Add 50 µL of Working IS Solution to the entire 500 mL water sample before extraction.

-

Reasoning: Spiking before SPE ensures the IS experiences the same extraction losses as the target.

-

-

Cartridge Conditioning:

-

5 mL MeOH (Solvation)

-

5 mL Ultrapure Water (Equilibration)

-

Do not let the cartridge dry.

-

-

Loading: Pass sample through cartridge at ~5-10 mL/min.

-

Washing:

-

5 mL 5% MeOH in Water. (Removes salts and highly polar interferences).

-

Dry cartridge under vacuum for 10-15 mins.[1]

-

-

Elution:

-

Elute with 2 x 3 mL MeOH.

-

-

Concentration: Evaporate to dryness under Nitrogen (

) at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (e.g., 50:50 MeOH:Water).

Phase C: LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (QqQ) with ESI Source.

Chromatography:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm or 2.6 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient:

Mass Spectrometry (MRM Parameters):

-

Ionization: ESI Positive (

) -

Dwell Time: 50-100 ms per transition.

| Compound | Precursor Ion ( | Product Ion ( | Role | Collision Energy (V) |

| Irgarol (Native) | 254.1 | 198.1 | Quantifier | 25 |

| 254.1 | 84.1 | Qualifier | 40 | |

| Irgarol-d9 (IS) | 263.2 | 198.1 | Quantifier | 25 |

Note on Transitions: The primary transition for Irgarol involves the loss of the tert-butyl group (

Data Analysis & Validation

Calculation: Relative Response Factor (RRF)

Do not use absolute area. Use the area ratio:

Construct a calibration curve by plotting Ratio (y-axis) vs. Concentration Ratio (x-axis).

Matrix Factor (MF) Assessment

To validate the method, calculate the Matrix Factor to quantify suppression:

- : Ion Suppression (Common in seawater).

- : Ion Enhancement.

-

Acceptance: Even if MF is 0.5 (50% suppression), the method is valid IF the native Irgarol is suppressed by the same amount.

Diagram 2: Analytical Workflow

Step-by-step visualization of the protocol.

Caption: Operational workflow emphasizing the critical pre-extraction spiking step.

Troubleshooting & Optimization

-

Cross-Talk: If you see a signal for Irgarol-d9 in a native-only standard, check your IS purity. If you see Native signal in an IS-only blank, check for "isobaric interference" or reduce the IS concentration.

-

Sensitivity Loss: In high-salinity samples, salt deposits can foul the ESI cone. Divert the LC flow to waste for the first 1-2 minutes (before Irgarol elutes) to keep the source clean.

-

Degradation Products: Irgarol degrades into M1 (GS26575) . This protocol can be adapted to include M1, but M1 is more polar and may require a weaker wash step during SPE (e.g., 100% water instead of 5% MeOH).

References

-

European Commission. (2013). Directive 2013/39/EU of the European Parliament and of the Council amending Directives 2000/60/EC and 2008/105/EC as regards priority substances in the field of water policy.Link

-

International Maritime Organization (IMO). (2021). Amendments to the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) - Controls on Cybutryne.[3] Resolution MEPC.331(76).[3] Link

-

Gatidou, G., et al. (2007). "Development of a solid-phase extraction method for the determination of Irgarol 1051 and its degradation product in seawater." Journal of Chromatography A, 1143(1-2), 27-31. Link

-

Lam, M.W., et al. (2006). "Photodegradation of Irgarol-1051 in water: Kinetics, products and toxicity." Marine Pollution Bulletin, 52(7), 748-755. Link

Sources

Quantification of Irgarol in seawater using Irgarol-d9

Application Note: High-Sensitivity Quantification of Irgarol 1051 in Seawater via SPE-LC-MS/MS using Irgarol-d9 Isotope Dilution

Abstract & Introduction

The antifouling booster biocide Irgarol 1051 (Cybutryne) has largely replaced tributyltin (TBT) in marine paints. However, its high persistence and toxicity to non-target photosynthetic organisms (e.g., coral symbionts, seagrass) necessitate rigorous environmental monitoring at low nanogram-per-liter (ng/L) levels.

The Challenge: Seawater is a hostile matrix for mass spectrometry. High salt content and dissolved organic matter (DOM) cause severe ion suppression in Electrospray Ionization (ESI), leading to inaccurate quantification. Furthermore, the multi-step Solid Phase Extraction (SPE) required to concentrate the analyte often results in variable recovery rates.

The Solution: This protocol utilizes Irgarol-d9 , a stable isotope-labeled internal standard (SIL-IS), to correct for both matrix effects and extraction losses. By spiking Irgarol-d9 prior to extraction, the method employs Isotope Dilution Mass Spectrometry (IDMS) , ensuring that any loss of analyte or signal suppression affects the standard and the native compound equally, effectively self-validating the result.

Principle of the Method

The core principle relies on the physicochemical identity between Irgarol and Irgarol-d9.

-

Extraction Correction: Since Irgarol-d9 is added before SPE, if the extraction yield is only 85%, the d9 standard is also recovered at 85%. The ratio remains constant.

-

Matrix Effect Compensation: In LC-MS, co-eluting matrix components (salts, humic acids) compete for charge in the ESI source. Because Irgarol-d9 co-elutes perfectly with native Irgarol, it experiences the exact same degree of ion suppression.

Reaction Mechanism & Transitions:

Irgarol (

-

Native Transition:

-

Irgarol-d9 Transition:

(Note: The label is on the tert-butyl group. Loss of the labeled group leaves the unlabeled core, resulting in the same product ion mass, but separated by precursor mass).

Materials & Reagents

| Reagent | Grade/Specification | Notes |

| Irgarol 1051 | Analytical Std (>98%) | CAS: 28159-98-0 |

| Irgarol-d9 | Isotopic Purity >99% | CAS: 1189926-01-9 (tert-butyl-d9) |

| Methanol (MeOH) | LC-MS Grade | For elution and mobile phase |

| Acetonitrile (ACN) | LC-MS Grade | Mobile phase B |

| Water | UHPLC Grade (Milli-Q) | 18.2 MΩ·cm |

| Formic Acid | LC-MS Grade | Mobile phase additive |

| Ammonium Formate | LC-MS Grade | Buffer |

| SPE Cartridges | Hydrophilic-Lipophilic Balance (HLB) | 200 mg / 6 mL (Polymeric sorbent preferred over C18 for drying stability) |

Experimental Protocol

Step 1: Sample Collection and Pre-treatment

-

Collection: Collect 1 L of seawater in amber glass bottles (prevent photodegradation).

-

Filtration: Filter immediately through 0.7 µm GF/F glass fiber filters to remove algae and suspended solids.

-

Why? Intracellular Irgarol in algae is not "dissolved" concentration. Filtering defines the dissolved phase.

-

-

Spiking (Crucial Step):

-

Add 100 µL of Irgarol-d9 working solution (100 ng/mL) to the 1 L sample.

-

Final IS concentration: 10 ng/L.

-

Equilibrate for 30 minutes. This ensures the IS binds to matrix components similarly to the native analyte.

-

Step 2: Solid Phase Extraction (SPE)

-

Cartridge: Oasis HLB (or equivalent polymeric reversed-phase), 200 mg.

-

Conditioning:

-

5 mL MeOH (activate sorbent).

-

5 mL Ultrapure Water (equilibrate). Do not let cartridge go dry.

-

-

Loading:

-

Load 1000 mL spiked seawater at flow rate ~5-10 mL/min.

-

Note: High flow rates can cause breakthrough.

-

-

Washing:

-

10 mL Ultrapure Water (removes salt).

-

Critical: 5 mL 5% MeOH in Water.

-

Why? This removes moderately polar interferences and residual salt without eluting the Irgarol (LogP ~3.9).

-

-

Drying:

-

Vacuum dry for 30 minutes. Residual water interferes with GC, but in LC-MS it dilutes the eluate and alters viscosity. Drying is good practice.

-

-

Elution:

-

2 x 5 mL Methanol. Soak for 1 min before drawing through.

-

-

Reconstitution:

-

Evaporate eluate to near dryness under Nitrogen (

) at 35°C. -

Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 50:50 Water:ACN).

-

Concentration Factor: 1000x.

-

Step 3: LC-MS/MS Analysis

Liquid Chromatography Conditions:

-

System: UHPLC

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm.

-

Flow Rate: 0.3 mL/min

-

Injection Vol: 5-10 µL

-

Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|